4-(chloromethyl)-6-ethoxy-2H-chromen-2-one
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Overview
Description
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of aromatic compounds with a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and dyes. The presence of the chloromethyl and ethoxy groups in the structure of this compound imparts unique chemical properties that make it valuable for specific applications.
Preparation Methods
The synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one typically involves the chloromethylation of 6-ethoxy-2H-chromen-2-one. This reaction can be carried out using a mixture of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the chromen-2-one substrate to yield the desired product.
Chemical Reactions Analysis
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or hydrocarbons.
Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The ethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one can be compared with other similar compounds, such as:
4-(chloromethyl)-6-methoxy-2H-chromen-2-one: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.
4-(bromomethyl)-6-ethoxy-2H-chromen-2-one: The presence of a bromomethyl group instead of a chloromethyl group can lead to differences in reactivity and selectivity in chemical reactions.
6-ethoxy-2H-chromen-2-one:
The uniqueness of this compound lies in the combination of the chloromethyl and ethoxy groups, which impart specific chemical and biological properties that are not present in other similar compounds.
Properties
IUPAC Name |
4-(chloromethyl)-6-ethoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-15-9-3-4-11-10(6-9)8(7-13)5-12(14)16-11/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPQQESJVUOZBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649292 |
Source
|
Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933916-95-1 |
Source
|
Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933916-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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